Introduction: The Strategic Importance of the Indoline Scaffold
Introduction: The Strategic Importance of the Indoline Scaffold
An In-Depth Technical Guide to Methyl Indoline-5-Carboxylate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Methyl indoline-5-carboxylate. It moves beyond simple data recitation to provide in-depth, field-proven insights into its synthesis, properties, and applications, grounded in established scientific principles.
Methyl indoline-5-carboxylate (CAS No. 141452-01-9) is a heterocyclic organic compound featuring a dihydroindole (indoline) core. Unlike its aromatic counterpart, methyl indole-5-carboxylate, the saturated 2,3-bond of the indoline structure imparts a three-dimensional geometry. This non-planar conformation is of significant interest in medicinal chemistry, as it allows for more specific and complex interactions with the active sites of biological targets. The indoline scaffold is a privileged structure found in numerous natural products and synthetic pharmaceuticals, valued for its role in creating potent and selective therapeutic agents.[1] This guide focuses on the methyl ester at the 5-position, a key intermediate for further functionalization in synthetic chemistry.
Core Chemical and Physical Properties
A precise understanding of a compound's physical properties is fundamental to its application in experimental work, from reaction setup to purification and storage. The properties of Methyl indoline-5-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 141452-01-9 | [2][3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Appearance | Off-White Solid | [3] |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 331.0 ± 31.0 °C (Predicted) | [3] |
| Density | 1.162 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [3] |
| Storage | 2-8°C, Keep in dark place, Sealed in dry | [3] |
Synthesis: Selective Reduction of the Indole Ring
The most common and efficient route to Methyl indoline-5-carboxylate is via the selective reduction of the corresponding indole, Methyl indole-5-carboxylate (CAS No. 1011-65-0).[2][4] This transformation is a cornerstone of indoline chemistry.
Mechanistic Rationale
The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is the preferred reagent. Unlike more powerful hydrides (e.g., LiAlH₄) which would risk reducing the ester group, NaBH₃CN is a milder agent. In the acidic environment, the indole nitrogen is protonated, activating the C2=C3 double bond towards nucleophilic attack by the hydride. This selectivity is paramount to preserving the crucial carboxylate functionality for subsequent reactions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the reduction of Methyl indole-5-carboxylate.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for ensuring reaction success.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in acetic acid (10 mL).[2][4] The dissolution indicates the reactant is ready for the next step.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is a critical control step to manage the exothermic nature of the hydride addition and prevent side reactions.
-
Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol, 3.0 eq) to the stirred solution over a period of 5 minutes.[2][4] A slow, portion-wise addition is essential for safety and selectivity.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[2][4] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Quenching and Solvent Removal: After 1 hour, carefully add water (3 mL) to quench any remaining reducing agent. Concentrate the entire mixture under reduced pressure (rotary evaporation) to remove the acetic acid and water.[4]
-
Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (150 mL) to neutralize any residual acetic acid. The aqueous phase should be back-extracted with ethyl acetate (2 x 75 mL) to maximize product recovery.[2][4]
-
Final Wash and Drying: Combine all organic phases and wash with saturated saline (brine, 150 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]
-
Purification: The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-50% ethyl acetate in hexane, often containing a small amount of triethylamine (0.1%) to prevent the product from tailing on the acidic silica.[2][4] This step yields the pure Methyl indoline-5-carboxylate, typically as an off-white solid with a yield of around 99%.[4]
Applications in Drug Discovery and Chemical Biology
The indoline core is a versatile scaffold in medicinal chemistry, and Methyl indoline-5-carboxylate serves as a key starting material for building more complex molecules.
-
Anti-Inflammatory Agents: The indoline structure is a core component of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which are being investigated as novel anti-inflammatory drugs.[5] The specific stereochemistry and vectoral presentation of substituents on the indoline ring are critical for achieving dual-target affinity.
-
Anticancer Therapeutics: Dihydroindole derivatives have been successfully developed as histone deacetylase (HDAC) inhibitors.[1] The ester group of Methyl indoline-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid and then coupled with other fragments to build potent enzyme inhibitors.
-
Central Nervous System (CNS) Agents: The three-dimensional shape of the indoline nucleus is well-suited for interaction with G-protein coupled receptors (GPCRs) and ion channels in the CNS.
-
Synthetic Building Block: The secondary amine of the indoline ring can be readily functionalized (e.g., via acylation, alkylation, or arylation), while the methyl ester can be hydrolyzed, reduced, or converted to an amide, providing multiple handles for synthetic diversification.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized Methyl indoline-5-carboxylate is essential. A standard analytical workflow involves multiple spectroscopic techniques.
Caption: Standard analytical workflow for product characterization.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, two aliphatic methylene groups (CH₂) in the five-membered ring (typically seen as triplets around 3.0-3.6 ppm), the N-H proton (a broad singlet), and the methyl ester singlet (-OCH₃) around 3.8 ppm.
-
¹³C NMR: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~167 ppm), aromatic carbons, two aliphatic carbons, and the methyl ester carbon.[6] The absence of signals corresponding to the C2=C3 double bond of the indole starting material is a key indicator of a successful reduction.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or similar techniques should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.2.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretch from the ester group (~1700-1720 cm⁻¹) and an N-H stretch (~3300-3400 cm⁻¹).
Safety, Handling, and Storage
As a research chemical, Methyl indoline-5-carboxylate should be handled with appropriate care, following standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C).[3] The compound is stable under normal conditions.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Note: While specific hazard data for this exact compound is limited, related indole and indoline compounds are classified as skin and eye irritants.[7][9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
Methyl indoline-5-carboxylate is more than just a chemical intermediate; it is a versatile platform for the design and synthesis of complex, biologically active molecules. Its value lies in the non-planar indoline core, which offers distinct advantages over aromatic systems in achieving specific molecular recognition. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in advancing the frontiers of drug discovery and chemical science.
References
- Hudlicky, T., & Kwart, L. D. (1998). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 1998(12), 1417-1420.
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Chemdad Co., Ltd. (n.d.). methyl indoline-5-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737635, methyl 1H-indole-5-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
- da Silva, J. P., et al. (2020).
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate NMR. Retrieved from [Link]
- Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14897–14917.
- Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
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